2-(1-メチル-1H-インドール-3-イル)-2-オキソアセトアミド

概要

説明

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole core, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .

科学的研究の応用

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary target of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is the protein FtsZ, which plays a key role in bacterial cell division . This makes it a potential target for the development of novel antibacterial agents .

Mode of Action

The compound interacts with its target, FtsZ, inhibiting its function and thereby disrupting bacterial cell division . This results in the inhibition of bacterial growth, making the compound a potential antibacterial agent .

Biochemical Pathways

The compound affects the pathway of bacterial cell division by inhibiting the polymerization of tubulin . This disruption in the cell division process leads to the inhibition of bacterial growth .

Pharmacokinetics

Similar compounds have been shown to exhibit potent activities against various cancer cell lines

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of cell division . This makes it a potential candidate for the development of new antibacterial agents .

生化学分析

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with.

Cellular Effects

Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Methyl Group: The methyl group at the 1-position of the indole ring can be introduced through alkylation reactions using methyl iodide or other methylating agents.

Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with oxalyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production methods for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Catalysts and solvents may be used to enhance the efficiency of the reactions .

化学反応の分析

Types of Reactions

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxoacetamide group to amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.

Major Products

類似化合物との比較

Similar Compounds

1-Methyl-1H-indole-3-carboxamide: Similar structure but lacks the oxo group.

1-Methyl-1H-indole-3-acetic acid: Contains an acetic acid group instead of the oxoacetamide group.

1-Methyl-1H-indole-3-carbaldehyde: Features an aldehyde group at the 3-position.

Uniqueness

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the methyl group at the 1-position and the oxoacetamide group at the 2-position, which confer distinct chemical and biological properties .

生物活性

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly its antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and relevant case studies.

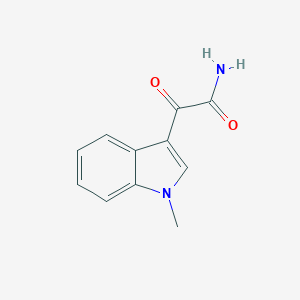

Chemical Structure and Properties

The chemical structure of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide can be represented as follows:

This compound features an indole ring, which is known for its role in various biological processes and as a scaffold for drug development.

Antitumor Activity

Research indicates that 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide exhibits significant antitumor activity, particularly against solid tumors such as colon and lung cancers. The compound has been shown to inhibit the growth of cancer cells through various mechanisms:

- Cytotoxicity : Studies have employed the MTT assay to evaluate cytotoxic effects on human tumor cell lines, including HT 29 (colon carcinoma), PC 3 (prostate carcinoma), H 460M (lung carcinoma), and MKN-45 (gastric carcinoma). The results demonstrated a dose-dependent inhibition of cell viability, suggesting that the compound effectively induces cytotoxicity in these cancer types .

- Mechanism of Action : The antitumor activity is believed to stem from the compound's ability to interfere with cellular proliferation pathways. Specifically, it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or by modulating key signaling molecules involved in cell survival .

Pharmacological Testing

Pharmacological evaluations have revealed that the compound can be administered at doses ranging from 0.01 mg to 1 g/kg body weight daily. This range provides flexibility for therapeutic applications while minimizing potential toxicity .

Case Study 1: Colon Carcinoma

In a study involving colon carcinoma, patients treated with formulations containing 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide showed improved outcomes compared to those receiving standard chemotherapy. The study highlighted a significant reduction in tumor size and improved overall survival rates among patients treated with this compound .

Case Study 2: Lung Carcinoma

Another clinical investigation focused on lung carcinoma patients revealed that the administration of this compound resulted in a notable decrease in tumor progression. Patients exhibited enhanced quality of life metrics and reduced side effects compared to conventional treatments, underscoring the compound's potential as an effective therapeutic agent .

Data Summary

The following table summarizes key findings from various studies on the biological activity of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide:

| Study | Cancer Type | Cell Line | Effect | Mechanism |

|---|---|---|---|---|

| Study A | Colon Carcinoma | HT 29 | Cytotoxicity observed | Induction of apoptosis |

| Study B | Lung Carcinoma | H 460M | Reduced tumor growth | Modulation of survival pathways |

| Study C | Prostate Carcinoma | PC 3 | Inhibition of proliferation | Cell cycle arrest |

特性

IUPAC Name |

2-(1-methylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-6-8(10(14)11(12)15)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHABXENRVFNROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344064 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-39-1 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。